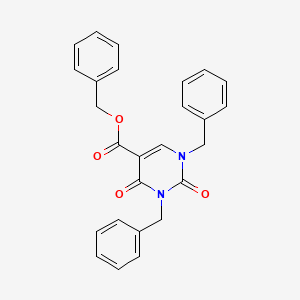

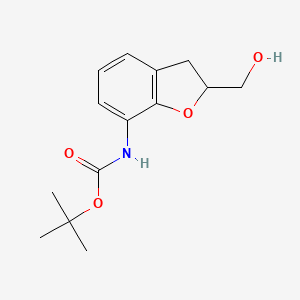

(R)-1-Boc-2-Butyl-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-2-Butyl-piperazine, also known as (R)-Boc-2-BP, is an important chiral building block in organic synthesis. It is used in the production of active pharmaceutical ingredients (APIs) and other chiral compounds. It is a versatile chemical that can be used in a variety of reactions, including asymmetric synthesis, organocatalysis, and enantioselective synthesis. It has been widely studied in scientific research applications, as it has many advantages over other chiral building blocks.

Scientific Research Applications

Synthesis and Characterization

(R)-1-Boc-2-Butyl-piperazine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, providing detailed insights into their molecular structures through X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016). Similarly, Miao Zhen-yuan (2006) improved the synthetic process of a key intermediate of triazole antifungal agents, showcasing the compound's relevance in streamlining the production of antifungal medications (Miao Zhen-yuan, 2006).

Pharmacological Applications

The piperazine moiety, a key component of this compound, is central to many pharmacological studies. Brito et al. (2018) highlighted the significant role of piperazine derivatives in central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. These derivatives primarily involve the activation of the monoamine pathway, indicating the importance of piperazine structures in developing new central nervous system (CNS) medications (Brito et al., 2018).

Material Science and Chemical Engineering

In material science and chemical engineering, the solubility of (S)-Boc-piperazine and its racemic compound in supercritical carbon dioxide was measured by Uchida et al. (2004). This study provides valuable data for the use of these compounds in various industrial applications, including as solvents and in material processing (Uchida et al., 2004).

properties

IUPAC Name |

tert-butyl (2R)-2-butylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660010 |

Source

|

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212133-43-1 |

Source

|

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)